1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Reaction Conditions: The reaction involves the use of reagents like 1-bromo-2-butyne and sodium carbonate in a solvent such as acetone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a selective inhibitor for BRD4, which is involved in gene transcription regulation and is a target for cancer therapy.
Biological Research: The compound is used in studies to understand the role of bromodomains in cellular processes and disease mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1,7-dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with BRD4. The compound selectively inhibits the bromodomains of BRD4, particularly BD1, by binding to the acetyl-lysine recognition pocket. This inhibition disrupts the recruitment of transcriptional elongation factors, thereby affecting gene expression and potentially inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-1,2,3,6-tetrahydropurine: (Caffeine): A well-known stimulant with a similar purine structure.
8-Bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6-dione: Another purine derivative with different substituents.
Uniqueness
1,7-Dibenzyl-8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts selective inhibitory activity towards BRD4. This selectivity makes it a valuable compound for targeted cancer therapy research .
Properties
IUPAC Name |
1,7-dibenzyl-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQTWHPROPDCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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